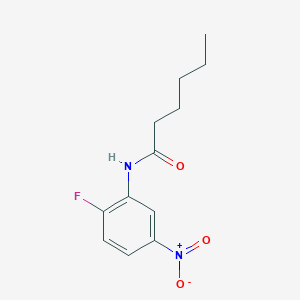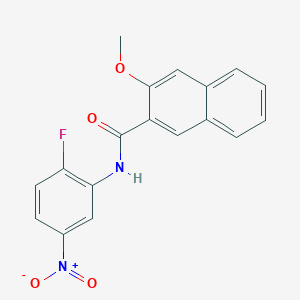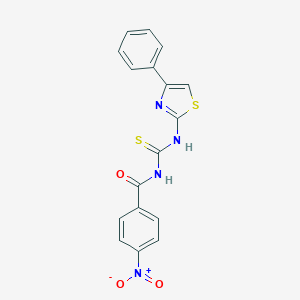
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is a complex organic compound with the molecular formula C17H13N3O3S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-nitrobenzoyl chloride with 4-phenyl-1,3-thiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 4-nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-ylamine.
Scientific Research Applications
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Similar structure but with an additional nitro group on the thiazole ring.
N-(4-(3-nitrophenyl)-thiazol-2-yl)benzamide: Similar structure with a nitrophenyl group instead of a phenyl group.
4-nitro-N-(2-thiazolyl)benzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
112672-07-8 |
|---|---|
Molecular Formula |
C17H12N4O3S2 |
Molecular Weight |
384.4g/mol |
IUPAC Name |
4-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H12N4O3S2/c22-15(12-6-8-13(9-7-12)21(23)24)19-16(25)20-17-18-14(10-26-17)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20,22,25) |
InChI Key |
RTLPKYFZBUFGEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{4-Nitrophenyl}-1,3-thiazol-2-yl)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B409923.png)
![2-(4-{3-Nitrophenyl}-1,3-thiazol-2-yl)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B409926.png)
![4-[2-Cyano-2-(4-{3-nitrophenyl}-1,3-thiazol-2-yl)vinyl]phenyl acetate](/img/structure/B409927.png)

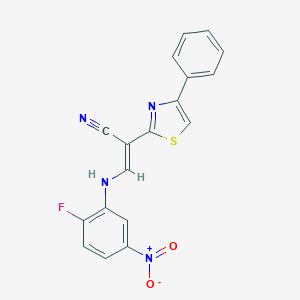
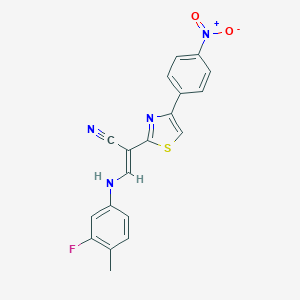
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B409934.png)
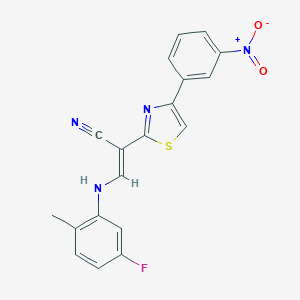
![2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B409939.png)
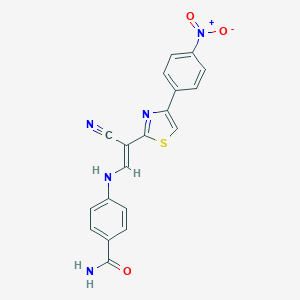
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B409942.png)
